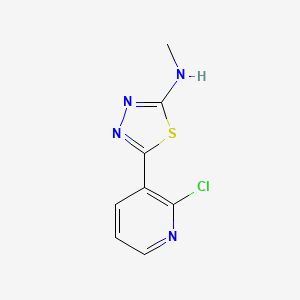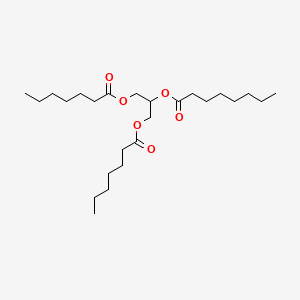
2-(Octanoyloxy)propane-1,3-diyl diheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is an organic compound with the molecular formula C25H46O6. It is a type of ester formed from octanoic acid and heptanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate typically involves esterification reactions. One common method is the reaction of glycerol with octanoic acid and heptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octanoyloxy)propane-1,3-diyl diheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid, heptanoic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Octanoic acid, heptanoic acid, and glycerol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
2-(Octanoyloxy)propane-1,3-diyl diheptanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of biodegradable lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and heptanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Heptanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Contains decanoic acid instead of octanoic acid.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Contains two decanoic acid groups.
Uniqueness
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is unique due to its specific combination of octanoic acid and heptanoic acid, which imparts distinct physicochemical properties. This combination allows for tailored applications in various fields, making it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C25H46O6 |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1,3-di(heptanoyloxy)propan-2-yl octanoate |
InChI |
InChI=1S/C25H46O6/c1-4-7-10-13-16-19-25(28)31-22(20-29-23(26)17-14-11-8-5-2)21-30-24(27)18-15-12-9-6-3/h22H,4-21H2,1-3H3 |
Clé InChI |
BXMJSHNWVSGWLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



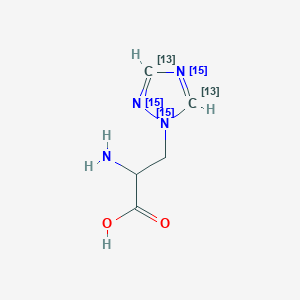
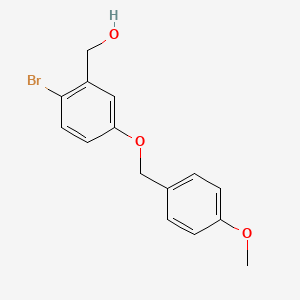
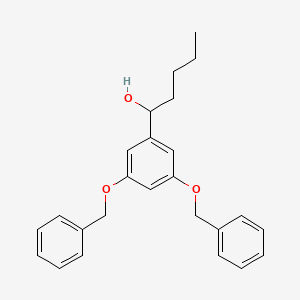
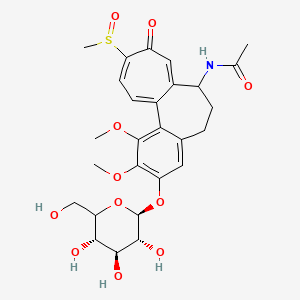
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

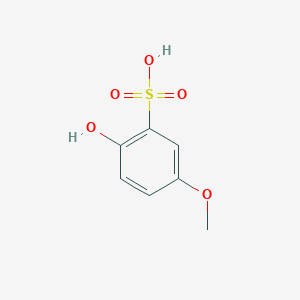
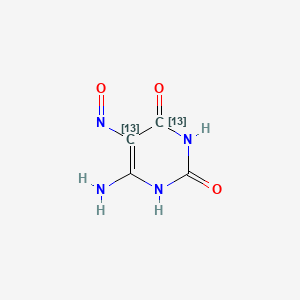

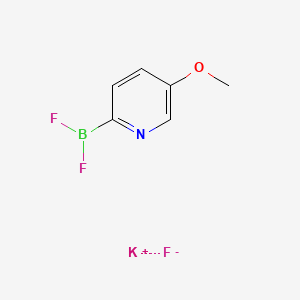
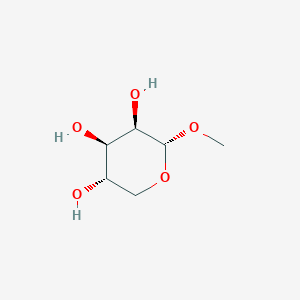
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
